molecular formula C14H14ClNO B1271467 (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride CAS No. 24095-40-7

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride

Cat. No.: B1271467
CAS No.: 24095-40-7
M. Wt: 247.72 g/mol
InChI Key: XCBRWBLKNAXUAM-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is an organic compound with the chemical formula C14H14ClNO. It is a hydrochloride salt form of a benzophenone derivative, which is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride typically involves the reaction of acetophenone with chloromethyl aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the benzophenone moiety can participate in hydrophobic interactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride is unique due to its combination of an amino group and a benzophenone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBRWBLKNAXUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375442
Record name 4-benzoylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24095-40-7
Record name 4-benzoylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride
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